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Abstract

Chelocardin, an atypical tetracycline antibiotic produced by the actinomycete Amycolatopsis
sulphurea, exhibits potent broad-spectrum activity against multidrug-resistant pathogens.[1][2]
[3] Its unique structural features and distinct mode of action, which differs from classical
tetracyclines, make it a promising scaffold for the development of novel anti-infectives.[2][3]
This technical guide provides an in-depth overview of the genetic basis of chelocardin
biosynthesis, detailing the chelocardin biosynthetic gene cluster (chd), the functions of its
constituent genes, and the experimental protocols for its study and manipulation. Furthermore,
this guide presents quantitative data on chelocardin production and outlines the biosynthetic
pathway and experimental workflows through detailed diagrams.

The Chelocardin Biosynthetic Gene Cluster (chd)

The biosynthesis of chelocardin is orchestrated by a dedicated gene cluster (chd) in
Amycolatopsis sulphurea. Initial identification and characterization of this cluster revealed 18
putative open reading frames (ORFs) encoding a type Il polyketide synthase (PKS) system,
along with tailoring enzymes and regulatory proteins. Subsequent research involving
heterologous expression in Streptomyces albus identified additional essential genes, including
a cyclase and two regulatory genes, that were not initially recognized but are crucial for
chelocardin formation.
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The chd cluster is distinguished from those of typical tetracyclines by several key features:

e Priming Unit: Chelocardin biosynthesis is initiated with an acetate starter unit, unlike typical
tetracyclines which utilize a malonamate primer.

o Atypical Enzymes: The cluster contains genes for a putative two-component
cyclase/aromatase, which is believed to be responsible for the different aromatization pattern
of the polyketide backbone. It also includes a gene for a putative aminotransferase that
establishes the opposite stereochemistry at the C-4 position compared to conventional
tetracyclines, and a unique C-9 methylase.

Gene Organization and Function

The chelocardin biosynthetic gene cluster from Amycolatopsis sulphurea has been sequenced
and annotated. The table below summarizes the key genes and their putative functions as
determined by sequence homology and experimental evidence.
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Gene

Putative Function

Notes

chdPKS

Type Il Polyketide Synthase
(minimal PKS)

Responsible for the assembly
of the polyketide backbone
from acetate and malonyl-CoA
extender units. Comprises
ketosynthase a (KSa),
ketosynthase (3 (KSB)/chain
length factor (CLF), and an

acyl carrier protein (ACP).

chdQI

Putative two-component

cyclase/aromatase

Involved in the cyclization and
aromatization of the polyketide
chain, contributing to the
atypical ring structure of

chelocardin.

chdQll

Putative cyclase

An additional cyclase found to
be essential for chelocardin
biosynthesis through
heterologous expression

studies.

chdA

Putative C-4 aminotransferase

Catalyzes the amination at the
C-4 position with a
stereochemistry opposite to

that of typical tetracyclines.

chdMl

Putative C-9 methylase

A unique methyltransferase
responsible for the methylation
at the C-9 position of the

tetracyclic core.

chdB

Streptomyces Antibiotic
Regulatory Protein (SARP)

A pathway-specific positive
regulator. Overexpression of
chdB leads to increased

production of chelocardin.

chdR

Efflux protein

Provides self-resistance to

chelocardin. Overexpression in
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the heterologous host S. albus

resulted in increased yields.

Involved in the proper folding
chdC Putative cyclase and cyclization of the

polyketide backbone.

Reduces a specific keto group
chdK Putative ketoreductase during the biosynthesis of the

polyketide chain.

A set of oxygenase-encoding

genes likely involved in the

chdO Oxygenases } )
hydroxylation of the tetracyclic
scaffold.
May play a role in the transport
chdT Transport-related protein of intermediates or the final
product.
_ Involved in tailoring reactions
chdN Putative dehydrogenase

on the polyketide intermediate.

Quantitative Data on Chelocardin Production

The production of chelocardin and its derivatives has been achieved in both the native
producer, A. sulphurea, and a heterologous host, S. albus. Genetic engineering strategies have
been employed to enhance production yields.

Table 2.1: Chelocardin (CHD) and 2-carboxamido-2-
deacetyl-chelocardin (CD-CHD) Production Titers
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Production Titer

Strain Compound Notes
(mglL)
Baseline production in
Amycolatopsis the native host under
) CHD ~15
sulphurea (Wild-Type) standard laboratory
conditions.
Overexpression of the
pathway-specific
Amycolatopsis activator chdB
sulphurea (chdB CHD ~30 resulted in an
overexpression) approximate 2-fold
increase in CHD
production.
Introduction of
) heterologous genes
Amycolatopsis
(oxyD and oxyP) for
sulphurea (CD-CHD CD-CHD ~5 ]
) the production of the
engineered)
potent analog CD-
CHD.
Successful
heterologous
Streptomyces albus production of
dell4 (heterologous chelocardin in a
] CHD ~25 ]
expression of chd genetically amenable
cluster) host. The yield was
reported to be very
good.
Streptomyces albus CHD ~40 In-trans
dell4 (chd cluster + overexpression of the
chdR overexpression) chdR exporter gene
led to a significant
increase in the
production of CHD in
the heterologous host,
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likely by reducing

product toxicity.

Metabolic engineering

of the heterologous
Streptomyces albus

del14 (CD-CHD CD-CHD ~10

engineered)

host enabled the
production of the
potent derivative CD-
CHD.

Note: The production titers are approximate values derived from published literature and are
intended for comparative purposes. Actual yields may vary depending on fermentation
conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the
chelocardin biosynthetic gene cluster.

Construction of a Cosmid Library for A. sulphurea

e Genomic DNA Isolation:

o

Cultivate A. sulphurea in a suitable liquid medium (e.g., TSB) for 3-5 days.

o

Harvest the mycelium by centrifugation.

o

Lyse the cells using lysozyme (20 mg/ml) in TE buffer at 37°C.

[¢]

Perform phenol-chloroform extraction to isolate high-molecular-weight genomic DNA.

[¢]

Precipitate the DNA with isopropanol and wash with 70% ethanol.

o Partial Digestion of Genomic DNA:

o Partially digest the genomic DNA with Sau3Al to obtain fragments in the 35-45 kb range.
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o Perform a test digest with varying enzyme concentrations and incubation times to

determine optimal conditions.
o Separate the DNA fragments on a 0.8% agarose gel.
o Excise the gel slice containing the desired fragment size and purify the DNA.
 Ligation and Packaging:

o Ligate the size-selected DNA fragments into a suitable cosmid vector (e.g., pWE15) that
has been linearized with BamHI and dephosphorylated.

o Use a commercial lambda phage packaging extract (e.g., Gigapack Ill Gold Packaging
Extract) to package the ligation mixture into phage particles.

e Transduction and Library Screening:
o Transduce E. coli host cells (e.g., XL1-Blue MR) with the packaged cosmids.

o Plate the transduced cells on LB agar containing the appropriate antibiotic for vector

selection.

o Screen the resulting cosmid library by colony hybridization using a labeled probe derived
from a known type Il PKS gene (e.g., a ketosynthase gene).

Heterologous Expression of the chd Gene Cluster in S.
albus

e Cosmid Transfer to S. albus:
o lIsolate the desired cosmid containing the chd cluster from the E. coli library.

o Introduce the cosmid into S. albus dell4 protoplasts via polyethylene glycol (PEG)-
mediated transformation.

o Plate the transformed protoplasts on R5A regeneration medium and overlay with an
appropriate antibiotic for selection.
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e Cultivation and Analysis:

o

Inoculate positive transformants into a suitable production medium (e.g., ISP2).

[¢]

Incubate the cultures for 5-7 days at 30°C with shaking.

[¢]

Extract the secondary metabolites from the culture broth and mycelium using an organic
solvent (e.g., ethyl acetate).

[¢]

Analyze the extracts by High-Performance Liquid Chromatography (HPLC) and Liquid
Chromatography-Mass Spectrometry (LC-MS) to detect the production of chelocardin.

Gene Inactivation in A. sulphurea

e Construction of the Inactivation Vector:

o Amplify the upstream and downstream flanking regions of the target gene from A.
sulphurea genomic DNA by PCR.

o Clone the flanking regions into a suitable suicide vector for actinomycetes (e.g.,
pKC1139), flanking an antibiotic resistance cassette (e.g., apramycin).

o Introduce the final construct into a methylation-deficient E. coli strain (e.g.,
ET12567/pUZ8002) for conjugation.

o Conjugation and Selection of Mutants:
o Perform intergeneric conjugation between the E. coli donor strain and A. sulphurea.

o Select for exconjugants on a medium containing the appropriate antibiotics to select for
the vector and counter-select against the E. coli donor.

o Screen the exconjugants for double-crossover homologous recombination events by PCR
and Southern blot analysis.

e Phenotypic Analysis:
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o Cultivate the gene inactivation mutant and the wild-type strain under chelocardin
production conditions.

o Analyze the culture extracts by HPLC to confirm the abolishment of chelocardin production
in the mutant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway
of chelocardin and key experimental workflows.
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Caption: Biosynthetic pathway of chelocardin in A. sulphurea.
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Caption: Workflow for heterologous expression of the chd cluster.

Conclusion

The elucidation of the genetic basis for chelocardin production in Amycolatopsis sulphurea has
provided a robust platform for the generation of novel tetracycline antibiotics. Through a
combination of gene cluster identification, heterologous expression, and metabolic engineering,
it is now possible to produce chelocardin and its more potent derivatives in genetically tractable
hosts. The detailed protocols and data presented in this guide offer a valuable resource for
researchers aiming to further explore and exploit the biosynthetic potential of this unique
natural product. The atypical nature of the chelocardin biosynthetic pathway presents exciting
opportunities for combinatorial biosynthesis and the creation of new anti-infective agents to
combat the growing threat of antibiotic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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